molecular formula C9H10BrClO2 B8367948 1-Bromo-3-chloromethyl-2,5-dimethoxy-benzene

1-Bromo-3-chloromethyl-2,5-dimethoxy-benzene

Cat. No. B8367948
M. Wt: 265.53 g/mol
InChI Key: VYPHEXATAZICMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-chloromethyl-2,5-dimethoxy-benzene is a useful research compound. Its molecular formula is C9H10BrClO2 and its molecular weight is 265.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-4H,5H2,1-2H3

InChI Key

VYPHEXATAZICMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 52 (7.5 g, 30 mmol) and ZnCl2 (1 g) in THF (100 ml) was added SOCl2 (5.31 g, 45 mmol) dropwise. After 1 hr at rt, the reaction was poured into water and extracted with ether. The ether was dried, concentrated and the product was purified by column chromatography on silica gel (10% EtOAc/hex) to give 53 as an oil (5.5 g, 75%): 1H NMR(DMSO-d6) δ 7.21 (d, 1 H, J=3.0 Hz), 7.08 (d, 1 H, J=3.0 Hz), 4.73 (s, 2 H), 3.78 (s, 3 H), 3.75 (s, 3 H)
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 8.18 gm (33.11 mmol) of 3-bromo-2,5-dimethoxybenzyl alcohol and 0.8 ml pyridine in 100 ml ether was added dropwise a solution of 8.5 ml (116 mmol) thionyl chloride in 20 ml ether. After stirring at ambient temperature for 20 hours, the reaction mixture was poured onto ice. The ether extract was washed with brine, dried (NaSO4), filtered and concentrated in vacuo to give 7.59 gm of a colorless oil. A portion, 3.9 gm, was purified by silica gel chromatography using 3:7 CH2 Cl2 :hexane to yield 3.62 gm of a white solid.
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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